molecular formula C5H4BrClN2 B1519152 4-Amino-5-bromo-2-chloropyridine CAS No. 857730-21-3

4-Amino-5-bromo-2-chloropyridine

Cat. No.: B1519152
CAS No.: 857730-21-3
M. Wt: 207.45 g/mol
InChI Key: MGZWZNBANVSZLM-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-chloropyridine is a versatile organic compound with the molecular formula C5H4BrClN2. It is a halogenated pyridine derivative, featuring an amino group at the 4-position, a bromo group at the 5-position, and a chloro group at the 2-position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.

Scientific Research Applications

4-Amino-5-bromo-2-chloropyridine is widely used in scientific research due to its reactivity and versatility. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Utilized in the design and synthesis of therapeutic agents and drug candidates.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-Amino-5-bromo-2-chloropyridine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used in the preparation of kinase inhibitors . Kinases are enzymes that play a crucial role in cellular processes such as signal transduction, cell division, and metabolism. The interaction between 4-Amino-5-bromo-2-chloropyridine and these enzymes could potentially influence these processes.

Molecular Mechanism

It is known to undergo Suzuki-Miyaura coupling with phenylboronic acid , a reaction that forms carbon-carbon bonds and is widely used in organic synthesis. This suggests that this compound could interact with biomolecules, potentially inhibiting or activating enzymes and influencing gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-5-bromo-2-chloropyridine can be synthesized through several methods, including halogenation of pyridine derivatives and subsequent amination. The reaction conditions typically require the use of brominating agents such as bromine (Br2) and amination reagents like ammonia (NH3) or an amine source under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors or batch processes to ensure high yield and purity. The choice of reagents and catalysts is optimized to minimize by-products and enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-bromo-2-chloropyridine undergoes various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

  • Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used, involving boronic acids and palladium catalysts.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted pyridines, and coupled products, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Amino-5-bromo-2-chloropyridine is similar to other halogenated pyridines, such as 2-chloropyridine, 3-bromopyridine, and 4-aminopyridine. its unique combination of amino, bromo, and chloro substituents gives it distinct chemical properties and reactivity compared to these compounds. The presence of multiple halogen atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZWZNBANVSZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653228
Record name 5-Bromo-2-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857730-21-3
Record name 5-Bromo-2-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-bromo-2-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-4-amino-pyridine was brominated according to the method described in Synthesis 2001, 14, 2175-2179: a solution of 4-chloro-4-amino-pyridine (12.3 g) in acetonitrile (500 ml) was treated with N-bromosuccinimide (17.8 g) and the resulting solution was stirred at room temperature for 24 hours. The solution was then concentrated in vacuo and the residue subjected to silica gel chromatography (cyclohexane:ethyl acetate 8:2) to afford 3-bromo-2-chloro-4-aminopyridine (12.2 g, m.p. 146° C. (hexane/ether)) and 5-bromo-2-chloro-4-aminopyridine (2.9 g, m. p. 117-119° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-4-amino-pyridine
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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